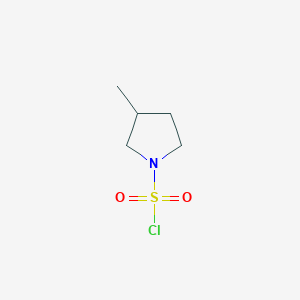

3-Methylpyrrolidine-1-sulfonyl chloride

CAS No.: 1251345-08-0

Cat. No.: VC2853149

Molecular Formula: C5H10ClNO2S

Molecular Weight: 183.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251345-08-0 |

|---|---|

| Molecular Formula | C5H10ClNO2S |

| Molecular Weight | 183.66 g/mol |

| IUPAC Name | 3-methylpyrrolidine-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C5H10ClNO2S/c1-5-2-3-7(4-5)10(6,8)9/h5H,2-4H2,1H3 |

| Standard InChI Key | VHBMUTBWJORQJF-UHFFFAOYSA-N |

| SMILES | CC1CCN(C1)S(=O)(=O)Cl |

| Canonical SMILES | CC1CCN(C1)S(=O)(=O)Cl |

Introduction

Structural and Physical Properties

Basic Identification

3-Methylpyrrolidine-1-sulfonyl chloride is identified by the following properties:

| Property | Value |

|---|---|

| CAS Number | 1251345-08-0 |

| Molecular Formula | C5H10ClNO2S |

| Molecular Weight | 183.66 g/mol |

| EC Number | 855-431-4 |

The compound features a pyrrolidine ring modified with a sulfonyl chloride group, making it structurally distinct and functionally versatile.

Structural Representation

The molecular structure of 3-methylpyrrolidine-1-sulfonyl chloride can be represented through various chemical notations:

| Identifier | Value |

|---|---|

| SMILES | CC1CCN(C1)S(=O)(=O)Cl |

| InChI | InChI=1S/C5H10ClNO2S/c1-5-2-3-7(4-5)10(6,8)9/h5H,2-4H2,1H3 |

| InChIKey | VHBMUTBWJORQJF-UHFFFAOYSA-N |

These structural descriptors provide standardized representations that uniquely identify the compound for database searching and chemical informatics applications .

Spectroscopic Properties

Mass spectrometry is a valuable analytical technique for characterizing 3-methylpyrrolidine-1-sulfonyl chloride. The predicted collision cross section (CCS) values for various ionized forms of the compound are presented below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 184.01936 | 137.2 |

| [M+Na]+ | 206.00130 | 147.1 |

| [M+NH4]+ | 201.04590 | 145.3 |

| [M+K]+ | 221.97524 | 142.1 |

| [M-H]- | 182.00480 | 136.6 |

| [M+Na-2H]- | 203.98675 | 140.2 |

| [M]+ | 183.01153 | 139.0 |

| [M]- | 183.01263 | 139.0 |

These predicted values are particularly useful for identification and quantification of the compound using ion mobility mass spectrometry techniques .

Chemical Reactivity

General Reactivity Pattern

The sulfonyl chloride functional group in 3-methylpyrrolidine-1-sulfonyl chloride is highly reactive, particularly toward nucleophiles. This reactivity stems from the electrophilic nature of the sulfur atom and the excellent leaving group capability of the chloride ion. The compound reacts readily with:

-

Amines to form sulfonamides

-

Alcohols to form sulfonate esters

-

Water to form sulfonic acids (through hydrolysis)

The pyrrolidine ring structure with its methyl substituent contributes to the compound's steric and electronic properties, potentially influencing reaction rates and selectivity compared to simpler sulfonyl chlorides .

Synthesis Applications

The high reactivity of 3-methylpyrrolidine-1-sulfonyl chloride makes it useful for forming new bonds with other molecules in organic synthesis reactions. The sulfonyl chloride group serves as an excellent electrophile for coupling with various nucleophiles, which is particularly valuable in pharmaceutical synthesis and the creation of structural analogs for structure-activity relationship studies.

Synthesis Methods

From Sulfonamides

A relatively mild method involves using a pyridinium reagent (Pyry-BF4) in combination with magnesium chloride to activate primary sulfonamides and convert them to sulfonyl chlorides. This approach offers excellent functional group tolerance and is suitable for late-stage functionalization of complex molecules .

From Sulfonic Acids

Traditional methods involve treating sulfonic acids with chlorinating agents. For example, pyridine-3-sulfonyl chloride can be synthesized by refluxing pyridine-3-sulfonic acid with phosphorus pentachloride and phosphorus oxychloride. The reaction typically proceeds as follows:

-

Mixing the sulfonic acid with PCl5 (20.82 g, 100 mmol) and POCl3 (10 mL, 109 mmol)

-

Heating the mixture to reflux for 3 hours

-

Post-processing steps including evaporation, dissolution in ice water and methyl-tert-butyl ether, neutralization with NaHCO3, and extraction

This approach has been reported to yield the corresponding sulfonyl chloride with approximately 94% yield for similar compounds .

Considerations for 3-Methylpyrrolidine-1-sulfonyl chloride Synthesis

The synthesis of 3-methylpyrrolidine-1-sulfonyl chloride would require consideration of the stereochemistry at the 3-position where the methyl group is attached. Depending on the specific application, either a racemic mixture or a stereoselective synthesis might be preferred. The choice of starting materials and reaction conditions would need to be tailored accordingly to achieve the desired stereochemical outcome .

Applications in Organic and Medicinal Chemistry

As a Synthetic Intermediate

3-Methylpyrrolidine-1-sulfonyl chloride serves as a valuable intermediate in the synthesis of more complex molecules. Its applications include:

-

Formation of sulfonamides with various amines, which are common structural motifs in many pharmaceuticals

-

Creation of sulfonate esters that can function as leaving groups in subsequent reactions

-

Introduction of the pyrrolidine scaffold into larger molecular architectures

These transformations are particularly valuable in medicinal chemistry for generating libraries of compounds for structure-activity relationship studies .

Pyrrolidine Derivatives in Drug Discovery

Related Compounds

Structural Analogs

Several compounds structurally related to 3-methylpyrrolidine-1-sulfonyl chloride have been reported in the literature:

-

Pyrrolidine-1-sulfonyl chloride (CAS No. 1689-02-7): A closely related compound lacking the methyl group at the 3-position of the pyrrolidine ring

-

(R)-3-Methylpyrrolidine (CAS No. 69498-24-4): Contains the same 3-methylpyrrolidine scaffold but without the sulfonyl chloride functionality. This compound has the molecular formula C5H11N and a molecular weight of 85.15 g/mol

-

2-(3-methylpyrrolidin-1-yl)ethane-1-sulfonamide: A more complex derivative that has shown antibacterial properties, highlighting the potential biological applications of compounds containing the 3-methylpyrrolidine moiety

Stereochemical Considerations

The methyl group at the 3-position of the pyrrolidine ring introduces a stereogenic center, potentially leading to stereoisomers with different properties. Studies on related compounds have shown that stereochemistry can significantly impact biological activity. For example, in certain YEATS domain inhibitors containing 2-methyl- and 3-methylpyrrolidine derivatives, substantial differences in binding activity were observed between stereoisomers, with the (S)-enantiomer of one 2-methyl-substituted pyrrolidine compound showing approximately 8-fold higher potency than its (R)-enantiomer counterpart .

Analytical Characterization

Identification and characterization of 3-methylpyrrolidine-1-sulfonyl chloride typically involve multiple complementary analytical techniques:

Mass Spectrometry

Mass spectrometry provides molecular weight information and fragmentation patterns that aid in structural confirmation. The predicted collision cross section values presented earlier can assist in ion mobility-based separation and identification approaches .

NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy, including 1H, 13C, and potentially 15N experiments, would provide detailed structural information about the compound, including:

-

Confirmation of the pyrrolidine ring structure

-

Position of the methyl substituent

-

Attachment of the sulfonyl chloride group to the nitrogen

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for key functional groups, particularly the strong S=O stretching vibrations of the sulfonyl group (typically around 1350-1150 cm-1) and the S-Cl stretching band.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume